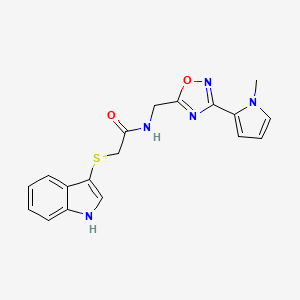
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for the development of new treatments for various neurological disorders.
Mechanism of Action
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. This receptor plays a key role in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide binds to the receptor and activates it, leading to the influx of calcium ions into the cell and the release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects:
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide has also been shown to have anti-inflammatory and analgesic properties, which may make it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide is its high affinity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide is its relatively low potency, which may make it less effective in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide. One possible direction is the development of more potent analogs of this compound, which may be more effective in certain experimental settings. Another potential direction is the investigation of the neuroprotective effects of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide in various animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the potential use of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide in the treatment of various inflammatory and pain-related disorders warrants further investigation.
Synthesis Methods
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide involves several steps, including the reaction of 2,3-dimethoxybenzoyl chloride with 2-(dimethylamino)ethylamine, followed by the addition of furan-2-carboxaldehyde. The resulting product is then purified using column chromatography to obtain N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide in its pure form.
Scientific Research Applications
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes in the brain. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-19(2)13(14-9-6-10-23-14)11-18-17(20)12-7-5-8-15(21-3)16(12)22-4/h5-10,13H,11H2,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQONBZKZRDELS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane](/img/structure/B2380827.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)

![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)
![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)

![5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380839.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)
![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)